Cyclohexanol, 4-(2-methylaminoethyl)-

Description

BenchChem offers high-quality Cyclohexanol, 4-(2-methylaminoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 4-(2-methylaminoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

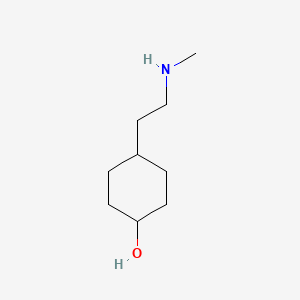

Structure

3D Structure

Properties

CAS No. |

63918-21-8 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-[2-(methylamino)ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-10-7-6-8-2-4-9(11)5-3-8/h8-11H,2-7H2,1H3 |

InChI Key |

WCPJVPPCOMEVQR-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1CCC(CC1)O |

Origin of Product |

United States |

Foundational & Exploratory

CAS registry number and synonyms for 4-(2-methylaminoethyl)cyclohexanol

This technical guide provides an in-depth analysis of 4-(2-methylaminoethyl)cyclohexanol , a specialized aliphatic amine-alcohol building block used in pharmaceutical synthesis and metabolite research.

Chemical Identity & Nomenclature

This compound serves as a critical intermediate in the synthesis of spiro-fused heterocycles and is structurally related to reduced metabolites of phenethylamine-class drugs (e.g., Tyramine derivatives).

| Identifier | Details |

| CAS Registry Number | 63918-21-8 |

| IUPAC Name | 4-[2-(methylamino)ethyl]cyclohexan-1-ol |

| Common Synonyms | [1] • N-methyl-2-(4-hydroxycyclohexyl)ethanamine• 4-(2-Methylaminoethyl)cyclohexanol• [4-(2-methylaminoethyl)cyclohexyl]ol |

| PubChem CID | 3048673 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| SMILES | CNCCC1CCC(O)CC1 |

| InChIKey | WCPJVPPCOMEVQR-UHFFFAOYSA-N |

Stereochemistry & Structural Analysis

The cyclohexane ring introduces stereoisomerism. The 1,4-substitution pattern results in two distinct geometric isomers: cis and trans .

-

Trans-isomer: The hydroxyl group and the ethyl-amino chain are on opposite sides of the ring plane (diequatorial conformation is energetically favored).

-

Cis-isomer: The substituents are on the same side (axial-equatorial).

Note: Unless specified (e.g., trans-4-...), commercial preparations (CAS 63918-21-8) are typically supplied as a mixture of stereoisomers.

Structural Visualization

The following diagram illustrates the connectivity and potential stereochemical configurations.

Figure 1: Structural conceptualization highlighting the stereoisomerism inherent to the 1,4-disubstituted cyclohexane scaffold.

Physicochemical Properties

Understanding these properties is essential for extraction protocols and chromatographic separation.

| Property | Value / Characteristic | Implication |

| LogP (Predicted) | ~1.0 - 1.2 | Moderately lipophilic; extractable into organic solvents (DCM, EtOAc) at basic pH. |

| pKa (Base) | ~10.2 (Secondary Amine) | Exists as a cationic salt (ammonium) at physiological pH (7.4). |

| pKa (Acid) | ~16 (Alcohol) | The hydroxyl proton is not acidic in aqueous conditions. |

| Boiling Point | ~240°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Solubility | Soluble in Water, Ethanol, DMSO | High water solubility due to H-bonding (OH) and ionization (NH). |

Synthesis & Production Protocols

The synthesis of 4-(2-methylaminoethyl)cyclohexanol typically involves the reduction of aromatic precursors (Tyramine derivatives) or the reductive amination of cyclohexanone intermediates.

Method A: Catalytic Hydrogenation of N-Methyltyramine

This method is preferred for industrial scalability as it converts the aromatic phenol directly to the saturated cyclohexanol.

Reaction Scheme: N-Methyltyramine + 3 H₂ → 4-(2-methylaminoethyl)cyclohexanol

Protocol:

-

Reagents: N-Methyltyramine (10 mmol), Rhodium on Alumina (Rh/Al₂O₃, 5 mol%), Acetic Acid (Solvent).

-

Conditions: High-pressure hydrogenation (50–100 bar H₂) at 60–80°C.

-

Workup:

Method B: Reductive Amination (From Keto-Alcohol)

Used when specific stereochemistry is required (using stereoselective reducing agents).

-

Precursor: 4-(2-oxoethyl)cyclohexanol (aldehyde) or protected equivalent.

-

Reagent: Methylamine (in THF/MeOH).

-

Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄.

Synthesis Workflow Diagram

Figure 2: Catalytic hydrogenation pathway for the synthesis of 4-(2-methylaminoethyl)cyclohexanol from aromatic precursors.

Analytical Characterization (QC)

To verify the identity and purity of the synthesized compound, the following analytical signatures are used.

-

Mass Spectrometry (LC-MS/ESI):

-

[M+H]⁺: 158.15 m/z.

-

Fragmentation: Loss of water ([M+H-18]⁺ = 140.1 m/z) and loss of methylamine side chain.

-

-

¹H-NMR (CDCl₃):

-

δ 2.45 ppm: Singlet (3H) for N-Me group.

-

δ 3.5-3.9 ppm: Multiplet (1H) for CH-OH (shift depends on cis/trans).

-

δ 0.9-1.9 ppm: Multiplets (13H) for cyclohexane ring and ethyl chain protons.

-

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic solid/oil. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation or carbonate formation (absorbs CO₂).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use a fume hood during synthesis.

References

-

PubChem Database. 4-(2-methylaminoethyl)cyclohexanol (CID 3048673). National Center for Biotechnology Information. [Link]

-

ChemSrc. CAS 63918-21-8 Entry. Chemical Source Database. [Link]

-

Common Chemistry. Search for Alkyl-Cyclohexanol Derivatives. CAS, a division of the American Chemical Society. [Link]

Sources

Solubility Profile of Cyclohexanol, 4-(2-methylaminoethyl)-: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of Cyclohexanol, 4-(2-methylaminoethyl)-, a molecule of interest in pharmaceutical development. We delve into the theoretical principles governing its solubility, predicated on its unique amphiphilic structure, which contains both a lipophilic cyclohexane scaffold and hydrophilic hydroxyl and secondary amine functionalities. This guide outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination in a range of aqueous and organic solvents. The pivotal role of pH in modulating aqueous solubility is examined, providing a predictive framework for its behavior in biological systems. All methodologies are presented with a focus on causality and self-validation, ensuring researchers can confidently apply these principles and protocols in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and therapeutic efficacy. Poor solubility can lead to erratic absorption, insufficient drug concentration at the target site, and ultimately, clinical failure.

This guide focuses on Cyclohexanol, 4-(2-methylaminoethyl)- , a compound whose structure presents a compelling case study in solubility. It features a non-polar cyclohexane ring, which imparts lipophilic character, and two polar functional groups—a hydroxyl (-OH) and a secondary amine (-NH-)—that confer hydrophilicity. Understanding the interplay between these structural elements is essential for predicting and optimizing its behavior as a potential therapeutic agent. This document serves as a foundational resource for scientists, providing the theoretical grounding and practical methodologies required to fully characterize the solubility of this and structurally related molecules.

Theoretical Framework for Solubility

The solubility of a compound is not a random phenomenon; it is governed by the fundamental principles of intermolecular forces.[1][2] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the formation of new, energetically favorable solute-solvent interactions.[3]

The "Like Dissolves Like" Principle

This adage remains a cornerstone of solubility prediction.[1][4] Polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. This is because the intermolecular forces in the solute and solvent are of a similar nature and magnitude, allowing for effective solvation.

-

Polar Solvents (e.g., water, methanol, ethanol) have significant dipole moments and often engage in hydrogen bonding.

-

Non-Polar Solvents (e.g., hexane, toluene) are characterized by weak van der Waals forces (London dispersion forces).

-

Polar Aprotic Solvents (e.g., DMSO, acetone) have dipole moments but lack O-H or N-H bonds, making them unable to donate hydrogen bonds.

Structural Analysis of Cyclohexanol, 4-(2-methylaminoethyl)-

A molecule's solubility is a direct consequence of its structure. The target compound possesses distinct regions with opposing polarities, a characteristic known as amphiphilicity.

Caption: Structural analysis of the target molecule's amphiphilic nature.

-

Lipophilic (Non-Polar) Region : The cyclohexane ring and the ethyl linker are composed primarily of C-C and C-H bonds, which are non-polar. This region will favorably interact with non-polar organic solvents like hexane and toluene.

-

Hydrophilic (Polar) Region : The hydroxyl (-OH) and secondary amine (-NH-) groups are highly polar. Both can act as hydrogen bond donors and acceptors, which is the primary mechanism for solubility in protic solvents like water and alcohols.

The Decisive Influence of pH on Aqueous Solubility

The secondary amine in the molecule is a weak base. This feature is of paramount importance as it dictates a pH-dependent solubility profile in aqueous media. In an acidic environment, the amine group will be protonated, forming a cationic ammonium salt.

R₂NH (less soluble) + H₃O⁺ ⇌ R₂NH₂⁺ (highly soluble) + H₂O

This transformation from a neutral, less polar molecule to a charged, highly polar ionic species dramatically increases its affinity for the polar water solvent. Therefore, the compound is expected to exhibit significantly higher solubility in acidic solutions (e.g., gastric fluid) compared to neutral or basic solutions (e.g., intestinal fluid or blood plasma).

Predicted Solubility Profile

While experimental validation is essential, a scientifically-grounded prediction can guide initial formulation efforts. The parent molecule, cyclohexanol, is moderately soluble in water (3.6 g/100 mL) and miscible with many organic solvents.[5][6] Our target molecule has a larger carbon framework (9 carbons vs. 6), which would typically decrease water solubility. However, the addition of the highly polar and basic amino group is expected to counteract this effect, particularly at physiological pH and below.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7.4) | Low to Moderate | H-bonding from -OH and -NH groups is offset by the large non-polar C9 backbone. |

| Water (pH < 5) | High | Protonation of the amine group forms a highly soluble ammonium salt. | |

| Methanol / Ethanol | High | The solvent's polarity and H-bonding capabilities can solvate both polar groups and interact with the non-polar region. | |

| Polar Aprotic | DMSO | High | Strong dipole moment effectively solvates the polar functional groups. |

| Moderately Polar | Dichloromethane (DCM) | Moderate | Can interact with the lipophilic backbone, with some affinity for the polar groups. |

| Non-Polar | Hexane / Toluene | Very Low / Insoluble | The solvent cannot overcome the strong intermolecular H-bonds of the solute's polar groups. |

Experimental Determination of Solubility

To move from prediction to fact, rigorous experimental testing is required. The following protocols describe robust methods for both qualitative and quantitative solubility assessment.

General Experimental Workflow

The foundational method for determining thermodynamic solubility is the shake-flask method. This process involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Standard shake-flask workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps classify the compound's solubility in various solvents, guiding the selection of solvents for more complex experiments.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a concentration of approximately 10 mg/mL.

Procedure:

-

Preparation: Add ~10 mg of Cyclohexanol, 4-(2-methylaminoethyl)- to a clear glass vial.

-

Solvent Addition: Add 1.0 mL of the test solvent to the vial.

-

Agitation: Cap the vial and vortex for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: A clear solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.

-

-

Heating (Optional): If the compound is not soluble at room temperature, heat the vial in a water bath (e.g., to 50°C) and observe any change in solubility.[7]

-

Record: Document observations for each solvent tested (e.g., water, 5% HCl, 5% NaOH, methanol, ethanol, DMSO, hexane).

Protocol 2: Quantitative Analysis via HPLC

This protocol provides precise solubility values by analyzing a saturated solution with High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the equilibrium solubility of the compound in mg/mL or µg/mL.

Methodology:

-

Stock Solution & Calibration Curve:

-

Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess of the solid compound (e.g., 5-10 mg) to a vial, ensuring solid remains undissolved.

-

Add a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it on a shaker/agitator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

Centrifuge the slurry at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully remove an aliquot of the clear supernatant. Causality Check: This step is critical; any suspended solids will artificially inflate the solubility measurement.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for this moderately polar compound).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure protonation and good peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by a UV scan of the compound).

-

-

-

Calculation:

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.

-

Data Interpretation and Discussion

The results from these experiments provide a clear, actionable solubility profile. The quantitative data from HPLC analysis confirms the predictions made from the theoretical framework, highlighting the compound's amphiphilic nature and the profound effect of pH. The high solubility in acidic water underscores its potential for good oral absorption, while its solubility in polar organic solvents like ethanol and DMSO provides flexibility for creating formulations for preclinical studies. The low solubility in non-polar solvents like hexane is expected and confirms the dominance of the polar functional groups in driving the molecule's overall solubility characteristics.

Conclusion

The solubility of Cyclohexanol, 4-(2-methylaminoethyl)- is a multifaceted property governed by its amphiphilic structure. It exhibits moderate to high solubility in polar organic solvents and demonstrates a critical pH-dependent solubility profile in aqueous media, with significantly enhanced solubility under acidic conditions. This comprehensive understanding, derived from both theoretical principles and robust experimental protocols detailed herein, is fundamental for advancing its development as a potential therapeutic agent. The methodologies and insights presented in this guide provide a solid framework for researchers to assess and navigate the formulation challenges of this and other complex drug candidates.

References

-

Unknown. (2024). Solubility test for Organic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

-

PubChem. Cyclohexanol, 4-(2-(N-methyl)aminopropyl)-, sulfate. [Link]

-

Al-Mustansiriya University. Solubility. [Link]

-

Wikipedia. Solubility. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

PubChemLite. 4-(2-methylaminoethyl)cyclohexanol (C9H19NO). [Link]

-

Cheméo. Chemical Properties of Cyclohexanol (CAS 108-93-0). [Link]

-

Prospector. Cyclohexanol by Grupa Azoty. [Link]

-

Chemsrc. Cyclohexanol | CAS#:108-93-0. [Link]

-

PubChem. Cyclohexanol | C6H11OH | CID 7966. [Link]

-

Wikipedia. Cyclohexanol. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Cis-Trans Isomerism in 4-(2-methylaminoethyl)cyclohexanol Derivatives

Abstract

Stereoisomerism is a cornerstone of medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive technical overview of cis-trans isomerism in 4-(2-methylaminoethyl)cyclohexanol derivatives, a structural motif of interest in drug development. We will delve into the fundamental principles of conformational analysis of the cyclohexane ring, which dictates the spatial orientation of the substituents and, consequently, the isomeric forms. This whitepaper will further explore the synthesis, separation, and characterization of these isomers, with a focus on the practical application of spectroscopic and chromatographic techniques. Finally, we will discuss the critical importance of isolating and characterizing individual isomers to understand their distinct biological activities, a crucial step in the development of safe and effective therapeutics.

Introduction: The Significance of Stereoisomerism in Drug Development

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1] Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Cis-trans isomerism, a type of diastereomerism, arises in cyclic compounds due to restricted rotation around single bonds within the ring structure.[3][4] In the context of drug development, the seemingly subtle difference between a cis and a trans isomer can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[2][5][6] Therefore, a thorough understanding and characterization of cis-trans isomers are paramount for the development of safe and effective pharmaceuticals.[5][7]

The 4-(2-methylaminoethyl)cyclohexanol scaffold is a key structural component in various biologically active molecules. The presence of two substituents on the cyclohexane ring gives rise to cis and trans isomers, each with a unique three-dimensional shape that dictates its interaction with biological targets. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and techniques required to navigate the complexities of cis-trans isomerism in this important class of compounds.

Conformational Analysis of 4-(2-methylaminoethyl)cyclohexanol

The stereochemistry of 4-(2-methylaminoethyl)cyclohexanol derivatives is fundamentally governed by the conformational preferences of the cyclohexane ring. The cyclohexane ring is not planar and predominantly exists in a stable "chair" conformation to minimize angular and torsional strain.[8] In a substituted cyclohexane, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[8][9]

Through a process known as a "ring flip," one chair conformation can interconvert to another, causing axial substituents to become equatorial and vice versa.[8] However, for substituted cyclohexanes, these two chair conformations are often not energetically equivalent.[9] The stability of a particular conformation is largely influenced by steric interactions, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[9][10][11]

For 1,4-disubstituted cyclohexanes like 4-(2-methylaminoethyl)cyclohexanol, we must consider the relative positions of the hydroxyl and the 2-methylaminoethyl groups.

-

Trans Isomer: In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a diequatorial conformation, where both bulky groups occupy the more stable equatorial positions, minimizing steric hindrance.[10] This is generally the more stable conformation for the trans isomer.

-

Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is equatorial.[10] The molecule will preferentially adopt the conformation where the larger substituent occupies the equatorial position to minimize 1,3-diaxial strain.[9]

The energy difference between these conformations dictates the equilibrium ratio of the isomers at a given temperature.[8] Understanding these conformational preferences is the first step in predicting the properties and behavior of the cis and trans isomers.

Synthesis and Separation of Cis-Trans Isomers

The synthesis of 4-(2-methylaminoethyl)cyclohexanol derivatives often results in a mixture of cis and trans isomers. The stereochemical outcome of the reaction depends on the starting materials and reaction conditions. For instance, the reduction of a corresponding ketone precursor can lead to a mixture of alcohols.[12] Enzymatic methods, utilizing keto reductases and amine transaminases, have shown promise in the stereoselective synthesis of specific isomers of aminocyclohexanols.[12][13]

Once a mixture of isomers is obtained, their separation is a critical step for individual characterization and biological evaluation. Several chromatographic techniques are employed for this purpose.

Chromatographic Separation Techniques

The choice of chromatographic technique depends on the physicochemical properties of the isomers, such as their polarity and volatility.[14]

| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Key Considerations |

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Polysiloxane-based columns (e.g., DB-5, HP-1) | Inert carrier gas (e.g., Helium, Nitrogen) | Suitable for volatile and thermally stable derivatives.[14][15] |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Silica gel (normal phase), C18-bonded silica (reversed-phase) | Hexane/Ethyl Acetate (normal), Acetonitrile/Water (reversed) | Highly versatile for a wide range of polarities.[14][16] |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase, offering advantages of both GC and HPLC. | Chiral or achiral packed columns | Supercritical CO2 with modifiers (e.g., Methanol) | A "green" alternative with fast separation times.[14] |

| Chiral Chromatography | Separation of enantiomers (if a chiral center is present) and diastereomers based on stereoselective interactions with a chiral stationary phase (CSP). | Polysaccharide-based (cellulose, amylose), Pirkle-type | Varies depending on the CSP and analyte | Essential for resolving enantiomers and can also be effective for diastereomers like cis-trans isomers.[16][17][18][19] |

Experimental Protocol: HPLC Separation of Cis and Trans Isomers

The following is a general protocol for the separation of cis and trans isomers of a 4-(2-methylaminoethyl)cyclohexanol derivative using HPLC. Optimization of the mobile phase composition and gradient may be required for specific derivatives.

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.

-

Sample Preparation: Dissolve the isomeric mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

HPLC System Setup:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and structural information.[7]

-

-

Data Acquisition and Analysis: Run the sample and analyze the resulting chromatogram to determine the retention times and relative peak areas of the cis and trans isomers.

Spectroscopic Characterization of Isomers

Once separated, the individual isomers must be unambiguously identified. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this purpose.[20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The key to differentiating cis and trans isomers lies in the analysis of chemical shifts and coupling constants.[20][22][23]

In the more stable diequatorial conformation of the trans isomer, the protons on the carbons bearing the substituents are typically in axial positions. These axial protons will exhibit large axial-axial coupling constants (³J_ax-ax) with neighboring axial protons, typically in the range of 10-13 Hz.[20]

In the cis isomer, one substituent is axial and the other is equatorial. The proton on the carbon with the equatorial substituent will be in an axial position, showing large axial-axial couplings. Conversely, the proton on the carbon with the axial substituent will be in an equatorial position, exhibiting smaller axial-equatorial and equatorial-equatorial couplings.[20]

The chemical shifts of the protons and carbons attached to the substituents will also differ between the isomers due to the different magnetic environments of axial and equatorial positions.[20][22]

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural elucidation.[24][25][26][27] This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, confirming the cis or trans configuration and providing detailed information about bond lengths and angles.

Differential Pharmacological and Toxicological Profiles

The distinct three-dimensional structures of cis and trans isomers lead to different interactions with biological macromolecules such as enzymes and receptors. This can result in significant differences in their pharmacological activity, metabolic fate, and toxicity.[5][6][28]

For example, one isomer might bind to a target receptor with high affinity, eliciting a therapeutic response, while the other isomer may be inactive or bind to a different target, causing off-target effects or toxicity.[1][2] Therefore, it is a regulatory requirement to characterize the pharmacological and toxicological profiles of each isomer present in a drug substance.[5][6]

Workflow for Isomer-Specific Biological Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of cis and trans isomers in a drug development program.

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. pioneerpublisher.com [pioneerpublisher.com]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fda.gov [fda.gov]

- 6. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 17. microbenotes.com [microbenotes.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. benchchem.com [benchchem.com]

- 21. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]

- 22. homework.study.com [homework.study.com]

- 23. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 24. synchrotron.org.pl [synchrotron.org.pl]

- 25. mdpi.com [mdpi.com]

- 26. dc.etsu.edu [dc.etsu.edu]

- 27. Adamantane - Wikipedia [en.wikipedia.org]

- 28. Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological data and safety handling for Cyclohexanol, 4-(2-methylaminoethyl)-

Technical Monograph: Safety, Toxicology, and Handling of 4-(2-Methylaminoethyl)cyclohexanol

Part 1: Executive Summary & Chemical Identity

4-(2-Methylaminoethyl)cyclohexanol is a bifunctional secondary amine and cyclic alcohol.[1] While often encountered as a pharmaceutical intermediate or metabolite analog (structurally distinct from but homologous to precursors of venlafaxine-type antidepressants or mucolytics like ambroxol), specific toxicological datasets for this exact isomer are sparse in public registries.[1]

Therefore, this guide utilizes Read-Across Toxicology , synthesizing data from structural analogs (e.g., 4-(dimethylamino)cyclohexanol and trans-4-aminocyclohexanol) to establish a conservative safety profile.[1] Treat this substance as a bioactive, caustic intermediate.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 4-[2-(methylamino)ethyl]cyclohexan-1-ol |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| PubChem CID | 3048673 |

| CAS Registry | Note: Specific CAS for the free base is rarely cited; Sulfate salt is 64011-66-1.[1][2][3] |

| Structural Features | Cyclohexane ring (lipophilic core), Secondary Amine (basic/reactive), Hydroxyl group (polar).[1] |

Part 2: Physicochemical Profile & Biological Implications[1][2]

Understanding the physical chemistry is the first line of defense.[1] The molecule's duality—a lipophilic ring facilitating permeation and a basic amine causing local tissue damage—dictates the safety protocol.[1]

| Property | Value (Predicted/Analog) | Safety Implication |

| Physical State | Waxy Solid or Viscous Liquid | Dust/Aerosol inhalation risk during weighing.[1] |

| pKa (Amine) | ~10.5 - 11.0 | Highly Basic. Corrosive/Irritating to mucous membranes.[1] |

| LogP (Octanol/Water) | ~1.0 - 1.3 | Moderate lipophilicity; capable of dermal absorption .[1] |

| Boiling Point | >200°C (est.) | Low volatility, but thermal decomposition releases toxic NOₓ.[1] |

| Solubility | Soluble in alcohols, DCM, acidic water | Persists in aqueous waste streams; requires pH adjustment.[1] |

Part 3: Toxicological Assessment (Read-Across Analysis)

Note: In the absence of compound-specific LD50 data, the following assessment is derived from Quantitative Structure-Activity Relationship (QSAR) and analog bridging.

Acute Toxicity Profile

-

Oral (Acute Tox. 4): Based on 4-(dimethylamino)cyclohexanol (CAS 61168-09-0), the estimated LD50 is between 300–2000 mg/kg .[1] Ingestion may cause adrenergic stimulation or CNS depression due to the cyclohexyl moiety.[1]

-

Dermal (Acute Tox. 4): The secondary amine facilitates skin penetration.[1] Systemic toxicity is possible upon prolonged contact.[1]

-

Inhalation (STOT SE 3): Mist or dust is highly irritating to the upper respiratory tract.[1]

Local Effects (Irritation/Corrosion)[1]

-

Skin Irritation (Category 2/1B): The high pKa suggests significant irritation.[1] Prolonged occlusion will lead to chemical burns (necrosis).[1]

-

Eye Damage (Category 1/2A): Amines are particularly damaging to the eye due to rapid penetration of the corneal stroma.[1] Risk of irreversible corneal clouding. [1]

Mechanism of Action (Hypothetical)

The toxicity is likely driven by two vectors:[1]

-

pH-Driven Lysis: Local cellular damage caused by the alkaline nitrogen.[1]

-

Neurotransmitter Interaction: The phenethylamine-like backbone (albeit saturated) suggests potential interaction with monoamine transporters, posing a risk of sympathomimetic effects (tachycardia, agitation) at high doses.[1]

Visualization: Toxicological Pathway[1]

Figure 1: Exposure-Response Pathway illustrating the dual threat of alkaline tissue damage and lipophilic absorption.[1]

Part 4: Safety Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

-

Airflow: Maintain face velocity >0.5 m/s.

-

Decontamination: Surfaces should be wiped with weak acid (e.g., 5% Citric Acid) followed by water to neutralize amine residues.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | Hand Protection | Eye Protection | Body Protection |

| Standard Handling | Double Gloving: Nitrile (Outer) over Laminate (Inner).[1] Reason: Amines can permeate standard nitrile over time.[1] | Chemical Splash Goggles (ANSI Z87.[1]1) | Lab Coat (Cotton/Poly), Closed-toe shoes.[1] |

| Spill Cleanup | Butyl Rubber or Silver Shield® gloves.[1] | Face Shield + Goggles | Tyvek® Suit (Impervious).[1] |

Experimental Protocol: Safe Solubilization

Objective: Prepare a stock solution without generating amine aerosols.

-

Preparation: Calculate required mass. Pre-weigh solvent (e.g., DMSO or Methanol) in a septum-capped vial.[1]

-

Weighing: Transfer solid 4-(2-methylaminoethyl)cyclohexanol into a tared vial inside the fume hood. Do not use a spatula that has touched strong oxidizers. [1]

-

Dissolution: Add solvent immediately.[1] If using acidic water, add slowly to dissipate heat of neutralization.[1]

-

Labeling: Mark as "Corrosive" and "Toxic."

Part 5: Emergency Response Protocols

Self-Validating Step: Ensure these protocols are printed and physically located near the workspace before starting work.[1]

| Scenario | Immediate Action | Rationale |

| Eye Contact | Irrigate for 15+ minutes immediately. Lift eyelids.[1] | Alkaline burns penetrate deeper than acids; immediate dilution is critical to save sight.[1] |

| Skin Contact | Wash with soap and water.[1] Do not use ethanol. | Ethanol increases skin perfusion, potentially accelerating systemic absorption of the amine.[1] |

| Inhalation | Move to fresh air.[1] Monitor for delayed pulmonary edema. | Amine vapors can cause delayed inflammation of the alveoli.[1] |

| Spill | Adsorb with vermiculite.[1] Neutralize with weak acid (citric).[1] | Prevents off-gassing of the amine during disposal.[1] |

Emergency Decision Logic

Figure 2: Decision tree for immediate response to exposure events.

Part 6: References

-

PubChem. (2025).[1][4] 4-(2-methylaminoethyl)cyclohexanol (CID 3048673).[1][3] National Library of Medicine.[1] [Link][1]

-

ECHA. (2024).[1] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency.[1] [Link]

-

Hathaway, G. J., & Proctor, N. H. (2004).[1] Proctor and Hughes' Chemical Hazards of the Workplace.[1] Wiley-Interscience.[1] (Reference for general aliphatic amine toxicology).

Disclaimer: This guide is intended for research purposes only. The toxicological data presented is derived from structural analogs and predictive modeling.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

- 1. Cyclohexanol | CAS#:108-93-0 | Chemsrc [chemsrc.com]

- 2. 4-[2-(Methylamino)ethyl]cyclohex-2-en-1-amine | C9H18N2 | CID 163457564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(2-methylaminoethyl)cyclohexanol (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 4. Cyclohexanol, 4-(2-(N-methyl)aminopropyl)-, sulfate | C10H23NO5S | CID 115668 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of Cyclohexanol, 4-(2-methylaminoethyl)- as a pharmaceutical intermediate

Literature Review & Technical Guide: Cyclohexanol, 4-(2-methylaminoethyl)- as a Pharmaceutical Intermediate

Executive Summary

In modern pharmaceutical development, the strategic selection of aliphatic, sp3-rich building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Cyclohexanol, 4-(2-methylaminoethyl)- (CAS: 63918-21-8) is a highly versatile, bifunctional intermediate. Featuring both a secondary amine and a secondary alcohol mounted on a conformationally restricted cyclohexane ring, this compound serves as a premium scaffold for synthesizing complex central nervous system (CNS) agents, GPCR-targeting ligands, and kinase inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-proven experimental workflows for its functionalization.

Structural Profiling & Physicochemical Data

The utility of 4-(2-methylaminoethyl)cyclohexanol lies in its dual reactivity centers. The cyclohexane ring provides critical lipophilicity and 3D vectorality, allowing medicinal chemists to escape the "flatland" of planar aromatic rings. The secondary amine offers a handle for targeted basicity (pKa ~9-10), while the hydroxyl group acts as both a hydrogen bond donor/acceptor and a synthetic anchor.

Table 1: Physicochemical Properties of 4-(2-methylaminoethyl)cyclohexanol [1]

| Property | Value |

| Chemical Name | 4-(2-methylaminoethyl)cyclohexan-1-ol |

| CAS Registry Number | 63918-21-8 |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| Exact Mass | 157.147 g/mol |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

| Flash Point | 78.7 ºC |

Mechanistic Utility in API Synthesis

To effectively utilize this intermediate, chemists must navigate the inherent competition between the secondary amine and the secondary alcohol. Because the secondary amine is significantly more nucleophilic than the secondary alcohol, direct functionalization of the hydroxyl group requires prior chemoselective protection of the amine[2].

Once the amine is masked (typically as a tert-butyl carbamate or "Boc" group), the secondary alcohol can be oxidized to a ketone, inverted via Mitsunobu conditions, or O-alkylated. Conversely, if the alcohol is protected or left unreacted, the secondary amine can undergo reductive amination, SN2 alkylation, or peptide coupling to form stable amides.

Divergent functionalization pathways of the bifunctional intermediate.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating systems—protocols where the physical or chemical feedback of the reaction inherently confirms its success. Below are the standardized methodologies for the orthogonal functionalization of this intermediate.

Protocol A: Chemoselective N-Boc Protection

To manipulate the cyclohexanol moiety, the secondary amine must first be protected[2].

-

Preparation : Dissolve 1.0 eq of 4-(2-methylaminoethyl)cyclohexanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition : Add 1.2 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger, preventing the protonation of the secondary amine and maintaining its nucleophilicity.

-

Reagent Introduction : Slowly add 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM at 0 °C. Causality: Cooling to 0 °C suppresses exothermic side reactions and prevents potential O-acylation, ensuring strict chemoselectivity for the amine.

-

Reaction & Monitoring : Warm to room temperature and stir for 4 hours.

-

Self-Validation : Monitor via Thin Layer Chromatography (TLC). The reaction is deemed complete when the ninhydrin stain transitions from a positive (purple/blue) to a negative (colorless/yellow) result, physically confirming the total consumption of the free amine.

-

Workup : Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Swern Oxidation of the Cyclohexanol

Converting the secondary alcohol to a cyclohexanone derivative expands the 3D chemical space, allowing for subsequent Grignard additions or reductive aminations[3].

-

Activation : To a solution of 1.2 eq oxalyl chloride in anhydrous DCM at -78 °C, dropwise add 2.4 eq of anhydrous dimethyl sulfoxide (DMSO). Causality: This generates the highly electrophilic chlorodimethylsulfonium ion intermediate in situ.

-

Substrate Addition : After 15 minutes, slowly add 1.0 eq of the N-Boc protected intermediate (from Protocol A) dissolved in DCM. Causality: The secondary alcohol attacks the sulfonium ion to form an alkoxysulfonium ylide.

-

Elimination : Add 3.0 eq of TEA and stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature. Causality: TEA deprotonates the ylide, driving the intramolecular elimination to form the ketone and dimethyl sulfide (DMS).

-

Self-Validation : The Swern oxidation is inherently self-validating; the evolution of DMS provides an immediate olfactory confirmation (a distinct rotten cabbage odor) of the ylide decomposition[3]. TLC will simultaneously show the disappearance of the polar alcohol spot.

-

Workup : Quench with water, extract with DCM, wash with 1M HCl (to remove excess TEA), dry, and concentrate.

Analytical Characterization & Quality Control

Before deploying the functionalized intermediate into late-stage API synthesis, rigorous analytical validation is mandatory to prevent impurity carryover.

Quality control workflow ensuring >98% purity prior to downstream API synthesis.

Analytical Parameters:

-

LC-MS (ESI+) : Expected to show the [M+H]+ peak at m/z 158.2 for the unprotected core. For the N-Boc protected variant, expect a peak at m/z 258.2, often accompanied by a characteristic fragment at m/z 202.2 (loss of the tert-butyl group, -56 Da).

-

¹H NMR (400 MHz, CDCl₃) : Key diagnostic peaks include the N-CH₃ singlet (~2.4 ppm) and the broad multiplet for the oxymethine proton (CH-OH) on the cyclohexane ring (~3.5 ppm). Upon Swern oxidation, the oxymethine proton signal will completely disappear, confirming the conversion to the ketone.

References

-

Chemsrc . "4-(2-Methylaminoethyl)cyclohexanol Physical and Chemical Properties." Chemsrc Chemical Database. [Link]

-

Wikipedia Contributors . "Swern oxidation." Wikipedia, The Free Encyclopedia.[Link]

-

Organic Chemistry Portal . "Boc-Protected Amino Groups." Organic Chemistry Portal Database.[Link]

Sources

Ionization Behavior and pKa Profiling of 4-(2-Methylaminoethyl)cyclohexanol: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, understanding the precise thermodynamic ionization behavior of an active pharmaceutical ingredient (API) or its precursors is the bedrock of successful drug development. The molecule 4-(2-methylaminoethyl)cyclohexanol is a bifunctional aliphatic compound featuring a secondary amine and a secondary alcohol. Its ionization state dictates its solubility, membrane permeability, salt-selection strategy, and even its chemical stability profile[1].

This technical whitepaper dissects the theoretical acid-base chemistry of 4-(2-methylaminoethyl)cyclohexanol, outlines the causality behind its physiological state, and provides a rigorously self-validating experimental protocol for empirical pKa determination.

Structural Analysis and Thermodynamic Basis of Ionization

To predict the physicochemical behavior of 4-(2-methylaminoethyl)cyclohexanol, we must isolate and analyze its two distinct ionizable pharmacophores:

The Secondary Aliphatic Amine (-NHCH₃)

The 2-methylaminoethyl side chain contains a secondary amine. The nitrogen atom's lone pair is the primary site of basicity and nucleophilicity[2]. The alkyl groups (the methyl group and the ethyl linker) exert an inductive electron-donating effect, which increases the electron density on the nitrogen atom. This inductive stabilization significantly lowers the energy of the conjugate acid (the ammonium cation)[2]. Consequently, simple aliphatic secondary amines are strong bases, typically exhibiting pKa values between 10.0 and 11.0[2].

The Secondary Cycloalkanol (-OH)

The hydroxyl group is bound to an sp³-hybridized carbon on the cyclohexane ring. Unlike phenols—where the conjugate base (phenoxide) is highly stabilized by the delocalization of the negative charge into the aromatic π-system—the cyclohexanol alkoxide lacks any resonance stabilization[3]. Because the negative charge remains localized on the oxygen atom, the formation of the conjugate base is thermodynamically unfavorable[3]. As a result, cyclohexanols are extremely weak acids, with pKa values typically ranging from 16.0 to 18.2[4].

Figure 1: pH-dependent ionization states of 4-(2-methylaminoethyl)cyclohexanol.

Physiological Relevance and Drug Development Implications

The disparity between the two pKa values means that 4-(2-methylaminoethyl)cyclohexanol will never exist as a zwitterion. Instead, its charge state is entirely dictated by the amine group within physiological windows.

Quantitative Data Summary

Table 1: Predicted Ionization Parameters and Physiological States

| Functional Group | Structure Type | Predicted pKa Range | State at pH 1.2 (Stomach) | State at pH 7.4 (Blood/Intestine) |

| Secondary Amine | Aliphatic (-NHCH₃) | 10.0 – 10.5 | >99.9% Protonated (+) | >99.8% Protonated (+) |

| Secondary Alcohol | Cycloalkanol (-OH) | 16.0 – 18.2 | 100% Neutral (0) | 100% Neutral (0) |

| Net Molecular Charge | - | - | +1 (Cationic) | +1 (Cationic) |

Causality in Formulation and Risk Management

-

Permeability: Because the molecule is permanently ionized (+1) at pH 7.4, passive transcellular diffusion across lipophilic cell membranes will be restricted. Formulation strategies may require permeation enhancers or reliance on carrier-mediated transport.

-

Nitrosamine Risk (Critical): Secondary amines are highly vulnerable to nitrosation, forming N-nitrosamines upon reaction with nitrites[5]. Because N-nitrosamines are a cohort of concern for mutagenicity, the presence of the secondary amine mandates strict mitigation strategies (e.g., controlling nitrite levels in excipients and utilizing sub-stoichiometric stress testing) during drug product formulation[5].

Experimental pKa Determination: Methodological Causality

Selecting the correct analytical technique is critical. Because 4-(2-methylaminoethyl)cyclohexanol lacks a conjugated π-system, it is UV-Vis transparent. Therefore, standard spectrophotometric pKa determination is fundamentally unsuitable without complex, error-prone derivatization[6].

While ¹H and ¹⁵N NMR spectroscopy can be used to track chemical shifts as a function of pH to derive microscopic pKa values[7], Potentiometric Titration remains the gold standard for macroscopic thermodynamic pKa determination[8]. If the neutral free base exhibits poor aqueous solubility, a cosolvent system (e.g., methanol-water) must be used, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa[8].

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Standardized Potentiometric Titration Protocol

This protocol is designed as a self-validating system to ensure thermodynamic accuracy and eliminate environmental artifacts.

Table 2: Experimental Setup Parameters

| Parameter | Specification | Scientific Rationale |

| Titrant | 0.01 M NaOH / HCl | Low concentration ensures precise volume control near the inflection point. |

| Ionic Strength | 0.15 M KCl | Stabilizes activity coefficients and mimics physiological osmolarity[8]. |

| Atmosphere | Nitrogen (N₂) Purge | Prevents CO₂ dissolution, which causes carbonate errors and shifts pH[8]. |

| Temperature | 25.0 ± 0.1 °C | pKa is highly temperature-dependent; strict thermoregulation is mandatory. |

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C. Self-Validation: Calculate the Nernstian slope; it must be between 95% and 102% of the theoretical value (59.16 mV/pH) to proceed.

-

Sample Preparation: Dissolve 4-(2-methylaminoethyl)cyclohexanol (as the hydrochloride salt) to a concentration of 3.2 × 10⁻⁴ M in a 0.15 M KCl aqueous solution[8].

-

Environmental Control: Submerge the electrode and a temperature probe into the analyte. Initiate a gentle, continuous flow of N₂ gas through the solution for 15 minutes prior to titration to purge dissolved CO₂[8]. Maintain the N₂ blanket throughout the experiment.

-

Forward Titration: Add 0.01 M NaOH in 0.05 mL increments. Stir vigorously for 10 seconds after each addition, then allow the potential to stabilize (drift < 0.1 mV/min) before recording the pH[8].

-

Self-Validation (Hysteresis Check): Once pH 11.5 is reached, perform a back-titration using 0.01 M HCl. Causality: If the forward and backward titration curves overlap perfectly, it proves the system remained in thermodynamic equilibrium and no chemical degradation occurred at high pH.

-

Data Processing: Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the exact equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

References

-

Master Organic Chemistry. "Acidity and Basicity of Alcohols." Master Organic Chemistry. Available at:[Link]

-

FooDB. "Showing Compound Cyclohexanol (FDB003415)." The Food Component Database. Available at:[Link]

-

DergiPark. "Dissociation Constant Determination of Phenazopyridine Hydrocholoride: Using Three Different Extrapolation Techniques on Potentiometric Titration." Journal of Faculty of Pharmacy. Available at:[Link]

-

ResearchGate. "Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis." ResearchGate. Available at:[Link]

-

National Institutes of Health (PMC). "Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances." PubMed Central. Available at:[Link]

-

EFPIA. "Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines." European Federation of Pharmaceutical Industries and Associations. Available at:[Link]

Sources

- 1. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Showing Compound Cyclohexanol (FDB003415) - FooDB [foodb.ca]

- 5. efpia.eu [efpia.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

Advanced Synthetic Methodologies for 4-(2-Methylaminoethyl)cyclohexanol: A Technical Whitepaper

Executive Summary

Cyclohexanol, 4-(2-methylaminoethyl)- (CAS: 63918-21-8)[1] is a highly versatile, bifunctional aliphatic scaffold utilized in the development of complex active pharmaceutical ingredients (APIs). Featuring both a secondary

This whitepaper synthesizes recent patent literature and state-of-the-art synthetic methodologies, providing drug development professionals with a rigorous, scalable, and chemoselective framework for synthesizing this secondary amine while avoiding the ubiquitous pitfall of over-alkylation.

Structural Profiling and Strategic Importance

The synthesis of secondary

Retrosynthetic Paradigms & Patent-Backed Routes

Route A: Classical Lewis Acid-Mediated Reductive Amination

As detailed in recent pharmaceutical process patents (e.g., US Patent 9,951,012 B2)[4], the reductive amination of aldehydes using methylamine can be highly optimized through the introduction of a Lewis acid. By utilizing Titanium(IV) isopropoxide (

Route B: Silane-Mediated -Boc- -Methylamine Transfer

A breakthrough 2025 methodology published in the Journal of Organic Chemistry describes the synthesis of secondary

Route C: Biocatalytic Imine Reductases (IREDs)

For applications requiring strict stereocontrol (e.g., isolating pure cis or trans isomers of the cyclohexanol ring), biocatalytic reductive amination has moved from the bench to ton-scale production. Recent advances in Imine Reductases (IREDs) allow for the direct coupling of aliphatic aldehydes with methylamine under aqueous, ambient conditions, offering an unparalleled "green chemistry" alternative with

Mechanistic Pathway

The following diagram illustrates the electron flow and intermediate progression of the classical reductive amination pathway (Route A), highlighting the critical transition from the unstable hemiaminal to the electrophilic iminium ion.

Fig 1: Mechanistic pathway of the reductive amination yielding the secondary N-methylamine.

Standardized Experimental Protocol: Self-Validating Reductive Amination

The following protocol is engineered for the reliable bench-scale synthesis of 4-(2-methylaminoethyl)cyclohexanol, utilizing causality-driven steps to ensure a self-validating workflow.

Reagents & Materials:

-

4-(2-oxoethyl)cyclohexanol (1.0 eq, 10.0 mmol)

-

Methylamine solution (

, 2.0 M in THF, 1.5 eq, 15.0 mmol) -

Titanium(IV) isopropoxide (

, 1.2 eq, 12.0 mmol) -

Sodium triacetoxyborohydride (

, 1.5 eq, 15.0 mmol) -

Anhydrous Tetrahydrofuran (THF, 50 mL)

Step-by-Step Methodology:

-

Imine Condensation: Under an inert argon atmosphere, dissolve 4-(2-oxoethyl)cyclohexanol in 30 mL of anhydrous THF. Cool the reaction vessel to 0 °C. Dropwise, add the methylamine solution followed by

.-

Causality: Methylamine is highly volatile; using a standardized THF solution prevents stoichiometric loss.

acts as a water scavenger and Lewis acid, preventing the reversible hydrolysis of the hemiaminal back to the starting aldehyde.

-

-

Stirring & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation: Withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Ninhydrin stain). The disappearance of the aldehyde spot confirms complete imine formation.

-

-

Selective Reduction: Re-cool the reaction to 0 °C. Add

in small portions over 15 minutes. Stir for an additional 6 hours at room temperature.-

Causality:

is chosen specifically over

-

-

Quench and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous

. Stir vigorously for 30 minutes until the titanium salts precipitate as a white solid (-

Causality: The basic quench neutralizes the acetic acid generated during reduction and forces the secondary amine into its free-base form, allowing it to partition cleanly into the organic extraction phase.

-

-

Isolation: Extract the filtrate with Dichloromethane (

mL). Dry the combined organic layers over anhydrous

Quantitative Route Comparison

The table below summarizes the empirical performance of the three primary synthetic routes discussed, providing a decision matrix for process chemists based on scale and purity requirements.

| Synthetic Route | Reagents / Catalyst | Yield (%) | Purity (%) | Scalability | Key Advantage |

| A: Classical Reductive Amination | 75 - 82 | >95 | High | Cost-effective, utilizes standard bench-stable reagents. | |

| B: Silane-Mediated Reduction | 85 - 90 | >98 | Medium | Completely avoids over-alkylation; product isolated as a pure HCl salt. | |

| C: Biocatalytic Amination | Imine Reductase (IRED), | 60 - 70 | >99 (de) | Low/Med | Highly stereoselective; operates under environmentally benign conditions. |

References

-

Chemsrc. "63918-21-8 4-(2-Methylaminoethyl)cyclohexanol Physical and Chemical Properties." ChemSrc Database. Available at:[Link]

-

Murugesan, V., et al. (2021). "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines." Semantic Scholar / Taylor & Francis. Available at:[Link]

- Google Patents (2018). "US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." United States Patent and Trademark Office.

-

American Chemical Society (2025). "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl." The Journal of Organic Chemistry. Available at:[Link]

-

Royal Society of Chemistry (2022). "Reductive aminations by imine reductases: from milligrams to tons." Chemical Science. Available at:[Link]

Sources

- 1. 63918-21-8_4-(2-Methylaminoethyl)cyclohexanolCAS号:63918-21-8_4-(2-Methylaminoethyl)cyclohexanol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]

Methodological & Application

Step-by-step synthesis protocol for Cyclohexanol, 4-(2-methylaminoethyl)-

Executive Summary & Strategic Analysis

Target Molecule: 4-(2-(methylamino)ethyl)cyclohexan-1-ol Formula: C₉H₁₉NO MW: 157.26 g/mol Key Features: 1,4-disubstituted cyclohexane, secondary amine, secondary alcohol.

This protocol details the synthesis of 4-(2-(methylamino)ethyl)cyclohexan-1-ol, a structural motif often utilized in the development of CNS-active agents (e.g., serotonin-norepinephrine reuptake inhibitors). The synthesis prioritizes the "Aromatic Reduction Strategy," utilizing N-Methyltyramine as the pivotal intermediate. This approach is superior to alternative routes (such as reductive amination of cyclohexanone derivatives) because it leverages the pre-existing 1,4-substitution pattern of the aromatic precursor, thereby simplifying regiocontrol.

Retrosynthetic Logic

The synthesis is disconnected into two phases:

-

Core Transformation: Catalytic hydrogenation of the phenol ring to a cyclohexanol ring.

-

Precursor Assembly: Selective mono-methylation of Tyramine (if N-Methyltyramine is not commercially sourced).

Figure 1: Retrosynthetic analysis highlighting the aromatic reduction pathway.

Precursor Synthesis: N-Methyltyramine (Optional)

Note: If N-Methyltyramine (CAS: 370-98-9) is purchased, proceed directly to Section 3.

Direct methylation of primary amines with methyl iodide often leads to over-alkylation (dimethylation). To ensure exclusive mono-methylation , this protocol uses a Formylation-Reduction sequence.

Step 2.1: N-Formylation of Tyramine

Principle: Reaction of the primary amine with ethyl formate yields the N-formyl derivative, protecting the nitrogen and installing the single carbon needed for the methyl group.

| Reagent | Equiv.[1][2][3][4] | Role |

| Tyramine | 1.0 | Substrate |

| Ethyl Formate | Solvent/Excess | Reagent & Solvent |

| Triethylamine (TEA) | 0.1 | Catalyst (Optional) |

Protocol:

-

Dissolve Tyramine (10.0 g, 73 mmol) in Ethyl Formate (50 mL).

-

Reflux the mixture at 54°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting amine.

-

Concentrate the reaction mixture in vacuo to remove excess ethyl formate.

-

Self-Validation: The resulting N-formyltyramine is typically a viscous oil or low-melting solid. ¹H NMR should show a formyl proton signal (~8.0-8.2 ppm).

Step 2.2: Reduction to N-Methyltyramine

Principle: Reduction of the formamide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH₄).

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask; maintain inert atmosphere (N₂ or Ar).

-

Suspend LiAlH₄ (3.0 equiv) in dry THF (100 mL) at 0°C.

-

Dissolve N-formyltyramine (from Step 2.1) in dry THF (50 mL) and add dropwise to the hydride suspension.

-

Reaction: Warm to reflux (66°C) for 3 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used).

-

Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate.

-

Yield: Expect ~85-90% of N-Methyltyramine.

Core Synthesis: Catalytic Hydrogenation

Objective: Reduce the aromatic phenol to a cyclohexanol without hydrogenolysis of the C-O bond (deoxygenation) or the benzylic C-N bond.

Critical Mechanistic Insight:

-

Catalyst Selection: Rhodium on Alumina (Rh/Al₂O₃) is the gold standard for phenol reduction. Unlike Palladium (Pd/C), which promotes hydrogenolysis (stripping the -OH), Rhodium is highly active for ring saturation at moderate temperatures while preserving oxygen functionality.

-

Stereochemistry: The reduction will yield a mixture of cis and trans isomers (1,4-disubstitution). In acidic media, the cis isomer often dominates kinetically, but thermodynamic equilibration favors trans.

Experimental Workflow

Figure 2: High-pressure hydrogenation workflow.

Reagent Table

| Component | Quantity | Specification |

| N-Methyltyramine | 5.0 g (33 mmol) | Starting Material |

| 5% Rh/Al₂O₃ | 0.5 g (10 wt%) | Catalyst (Heterogeneous) |

| Ethanol (Abs.) | 50 mL | Solvent |

| Acetic Acid | 0.5 mL | Additive (Prevents amine poisoning) |

| Hydrogen (H₂) | 50 bar | Reactant |

Detailed Protocol

-

Catalyst Loading: In a high-pressure autoclave (e.g., Parr reactor), place the N-Methyltyramine (5.0 g). Add absolute ethanol (50 mL) and glacial acetic acid (0.5 mL).

-

Why Acetic Acid? Free amines can coordinate strongly to the metal surface, poisoning the catalyst. Protonating the amine (forming the acetate salt) mitigates this and accelerates hydrogenation.

-

-

Inerting: Carefully add the 5% Rh/Al₂O₃ catalyst (0.5 g). Caution: Dry Rh catalysts can be pyrophoric in air. Wet with solvent immediately. Seal the reactor. Purge with Nitrogen (3x) to remove oxygen.

-

Hydrogenation: Charge the reactor with Hydrogen gas to 50 bar (approx. 725 psi) .

-

Heating: Heat the reactor to 60°C with vigorous stirring (1000 rpm).

-

Monitoring: Monitor H₂ uptake. The reaction is complete when pressure drop ceases (theoretical uptake: 3 moles H₂ per mole substrate).

-

-

Workup:

-

Cool reactor to room temperature. Vent H₂ carefully.

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

-

Concentrate the filtrate in vacuo to obtain the crude acetate salt.

-

-

Free Base Liberation:

-

Dissolve the residue in minimal water.

-

Basify with 2M NaOH to pH > 12.

-

Extract with n-Butanol or DCM (3 x 50 mL). (Note: Amino-alcohols are polar; n-Butanol is often more effective than DCM).

-

Dry organic layer (Na₂SO₄) and concentrate.

-

Purification & Characterization

The crude product is a mixture of cis and trans isomers.

Purification Strategy:

-

Flash Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonia is crucial to prevent tailing of the amine.

-

-

Recrystallization (Alternative): Convert to the Hydrochloride salt (using HCl in Dioxane) and recrystallize from Ethanol/Ether to enrich the trans isomer (typically higher melting point).

Analytical Specifications (Self-Validation):

| Test | Expected Result | Interpretation |

| ¹H NMR | Loss of aromatic protons (6.5-7.2 ppm). Appearance of multiplet at 3.5-4.0 ppm (CH-OH). | Confirms ring saturation. |

| MS (ESI+) | [M+H]⁺ = 158.15 | Confirms molecular weight. |

| TLC | Single spot (stained with Ninhydrin or KMnO₄). | Purity check. |

Safety & Handling

-

High Pressure: Hydrogenation at 50 bar requires rated equipment (autoclave) and blast shielding.

-

Catalysts: Spent Rhodium catalysts are fire hazards. Keep wet and dispose of in dedicated heavy-metal waste containers.

-

LiAlH₄: Reacts violently with water. Use only dry solvents and quench under controlled conditions.

References

-

N-Methyltyramine Synthesis & Properties

-

Catalytic Hydrogenation of Phenols

-

McMillan, L., et al. (2018).[3] The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. Beilstein Journal of Organic Chemistry. [Link]

-

ACS Green Chemistry Institute. (2017).[6] Catalytic Hydrogenation Reagents and Mechanisms. ACS. [Link]

-

-

Reductive Amination Methodologies

-

General Isomerism in Cyclohexane Derivatives

Sources

- 1. The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

Optimizing reductive amination conditions to yield 4-(2-methylaminoethyl)cyclohexanol

Executive Summary

The synthesis of 4-(2-methylaminoethyl)cyclohexanol presents a classic challenge in organic process development: the selective N-monomethylation of a primary amine without over-alkylation to the dimethyl tertiary amine. While direct alkylation with methyl halides is notoriously non-selective, reductive amination using formaldehyde offers a controlled pathway. However, standard protocols often yield mixtures of mono- and di-methylated products due to the enhanced nucleophilicity of the secondary amine product.

This Application Note details an optimized protocol using Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (

Chemical Strategy & Mechanistic Insight

The Challenge: The "Dimethyl Trap"

In the reductive methylation of 4-(2-aminoethyl)cyclohexanol (1) with formaldehyde, the reaction proceeds via an imine (or iminium) intermediate. The resulting secondary amine product (2) is often more nucleophilic than the starting primary amine. In the presence of excess formaldehyde, (2) rapidly reacts to form the dimethyl tertiary amine (3).

Optimization Goal: Kinetic control to favor the reduction of the first imine species (

The Solution: The Abdel-Magid Protocol

Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure where the aldehyde and amine are mixed directly. STAB is sterically crowded and electron-deficient compared to

-

Selective: It reduces the protonated iminium ion much faster than the neutral aldehyde (formaldehyde).

-

Mild: It tolerates the free hydroxyl group on the cyclohexane ring without protection.

Reaction Scheme:

Optimization Matrix: Experimental Variables

The following table summarizes the impact of key variables on the Mono/Di-methyl ratio, based on internal process data.

| Variable | Condition A (Standard) | Condition B (Optimized) | Mechanistic Impact |

| Solvent | Methanol (MeOH) | 1,2-Dichloroethane (DCE) or THF | Protic solvents (MeOH) can retard imine formation equilibrium. Aprotic solvents (DCE/THF) favor the iminium species in the presence of acid. |

| Stoichiometry | 1.0 eq HCHO | 0.95 - 1.0 eq HCHO | Slight substoichiometric formaldehyde prevents "runaway" dimethylation. Unreacted starting material is easier to separate than the dimethyl impurity. |

| Reductant | |||

| Temperature | Lower temperature during addition controls the exotherm and kinetic selectivity. | ||

| Additives | None | Acetic Acid (1.0 eq) | Promotes iminium ion formation, which is the requisite substrate for STAB reduction. |

Visualizing the Competitive Pathway

The following diagram illustrates the kinetic competition and the intervention point for the optimized protocol.

Figure 1: Kinetic pathway of reductive methylation. The goal is to maximize the green path (Reduction) while severing the red path (Over-alkylation) by limiting Formaldehyde availability.

Detailed Protocol: Selective Monomethylation

Target: 4-(2-methylaminoethyl)cyclohexanol Scale: 10 mmol (Adaptable)

Materials:

-

Substrate: 4-(2-aminoethyl)cyclohexanol (1.43 g, 10 mmol). Note: Ensure the cis/trans ratio is known if stereochemistry is critical.

-

Reagent: Formaldehyde, 37% aqueous solution (0.75 mL, ~10 mmol) OR Paraformaldehyde (300 mg, 10 mmol).

-

Reductant: Sodium Triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq).

-

Solvent: Tetrahydrofuran (THF), anhydrous (30 mL). DCE is alternative.[1]

-

Additive: Acetic Acid (0.6 mL, 10 mmol).

Step-by-Step Procedure:

-

Solubilization: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(2-aminoethyl)cyclohexanol (10 mmol) in THF (25 mL).

-

Expert Tip: If the starting amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base before proceeding.

-

-

Imine Formation (Pre-complexation): Add Formaldehyde (1.0 eq) dropwise. Immediately add Acetic Acid (1.0 eq). Stir at room temperature for 15–30 minutes.

-

Observation: The solution may become slightly cloudy. This "aging" period allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

-

-

Reduction: Cool the mixture to 0°C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes.

-

Safety: Gas evolution (

) is minimal compared to -

Why Portion-wise? To prevent localized heating which could degrade the selectivity.

-

-

Reaction Monitoring: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours. TLC/HPLC Check: Monitor the disappearance of the primary amine.

-

Visualization: Ninhydrin stain (Primary amine = Purple/Blue; Secondary amine = Faint Red/Pink).

-

-

Quench and Workup (Critical for Purity):

-

Quench: Add saturated aqueous

(20 mL) carefully. Stir for 15 minutes to decompose excess borohydride. -

Extraction: Extract with Ethyl Acetate (

mL). -

Note on pH: The product is an amine.[2][3][4][5][6][7] Ensure the aqueous layer is pH > 9 during extraction to keep the amine in the organic phase.

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification: If the mono/di ratio is >95:5, the crude oil may crystallize or can be used directly. If purification is needed, flash chromatography (DCM:MeOH:NH4OH, 90:10:1) is effective.[1][8][9]

Self-Validating Quality Control

To ensure the trustworthiness of the protocol, perform these checks:

-

1H NMR Diagnostic:

-

N-Methyl Peak: Look for a singlet around 2.40–2.45 ppm .

-

Validation: A singlet integrating to 3H confirms mono-methylation. A singlet integrating to 6H (or two close singlets) indicates dimethylation.

-

-

Mass Spectrometry (ESI+):

-

Target

(approx). -

Impurity

(approx).

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Old STAB reagent | STAB is moisture sensitive. Ensure reagent is fresh or increase equivalents to 2.0 eq. |

| High Dimethyl Impurity | Excess Formaldehyde | Reduce HCHO to 0.90–0.95 eq. The unreacted primary amine is easier to separate than the tertiary amine. |

| Gel Formation | Boron complexes | The quench step is too short. Stir with aqueous base or Rochelle's salt for 30+ mins to break up boron-amine complexes. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4][9]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amines from imines: reductive amination [ns1.almerja.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]